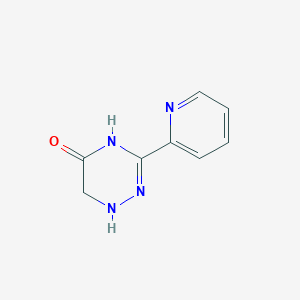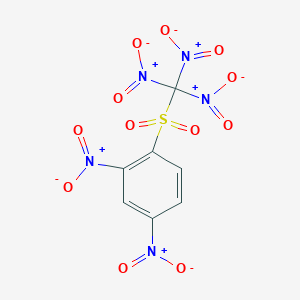
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Reaction Steps: Key steps could involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: A class of compounds with similar functional groups.
Uniqueness
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is unique due to its specific functional groups and potential biological activities, which may offer advantages over other quinoline derivatives in certain applications.
特性
CAS番号 |
59669-20-4 |
|---|---|
分子式 |
C15H19N3O4 |
分子量 |
305.33 g/mol |
IUPAC名 |
methyl 2,4-diamino-3-(1-methyl-4H-quinolin-4-yl)-4-oxobutaneperoxoate |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-7-10(9-5-3-4-6-11(9)18)12(14(17)19)13(16)15(20)22-21-2/h3-8,10,12-13H,16H2,1-2H3,(H2,17,19) |
InChIキー |
CRSIILIACFRLSS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(C2=CC=CC=C21)C(C(C(=O)OOC)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)





